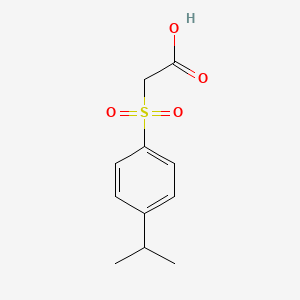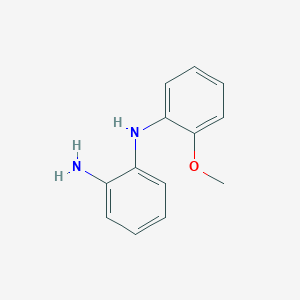![molecular formula C21H16ClNO3 B12114842 5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)
5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: is a complex heterocyclic compound with a fused indole ring system. Let’s break down its structure:
Indole Ring: The core structure consists of an indole ring, which is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.
Substituents: The compound has a chlorine atom (Cl) at position 5 and a naphthalene-based substituent attached via a propyl linker.
Méthodes De Préparation
The synthetic routes for this compound can vary, but one common approach involves the Fischer indole synthesis
Fischer Indole Synthesis:
Analyse Des Réactions Chimiques
Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: These reactions can lead to diverse products, such as substituted indoles or further functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Studying indole derivatives aids in understanding heterocyclic chemistry and designing new compounds.
Biology and Medicine:
Industry: Indole derivatives find applications in pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
Targets: Investigate specific molecular targets (e.g., receptors, enzymes) affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight what sets this compound apart from related indole derivatives.
Similar Compounds: Mention other indole-based molecules with comparable structures.
Remember that this compound’s biological effects and applications may be context-dependent, and further research is essential
Propriétés
Formule moléculaire |
C21H16ClNO3 |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
5-chloro-1-(3-naphthalen-2-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C21H16ClNO3/c22-16-7-9-19-18(13-16)20(24)21(25)23(19)10-3-11-26-17-8-6-14-4-1-2-5-15(14)12-17/h1-2,4-9,12-13H,3,10-11H2 |
Clé InChI |
HBZDULNQUZWPQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=C(C=C(C=C4)Cl)C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)


![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

